TRPV1 Antagonist Potency Retained by the 3-Chloropyridin-4-yl-Piperazine Scaffold vs. Positional Isomers
The 3-chloropyridin-4-yl-piperazine motif embedded in the target compound is the core pharmacophore of the validated TRPV1 antagonist CHEMBL359880 (6-tert-butyl-2-[4-(3-chloropyridin-4-yl)piperazin-1-yl]-1H-benzo[d]imidazole). In CHO cells expressing rat TRPV1, CHEMBL359880 inhibited capsaicin-induced ⁴⁵Ca²⁺ uptake with an IC50 of 87 nM [1]. In contrast, related 2-chloropyridin-4-yl-piperazine and 4-chloropyridin-2-yl-piperazine regioisomers reported in the same patent family (e.g., WO2004074287) showed significantly attenuated activity against kinase and GPCR targets, typically falling in the micromolar range or proving inactive [2]. This quantifies the positional specificity of the chlorine substitution: a shift from the 3-position to the 2- or 4-position is not a conservative change.
| Evidence Dimension | TRPV1 antagonism (IC50) |
|---|---|
| Target Compound Data | Core scaffold validated in CHEMBL359880: IC50 = 87 nM (capsaicin-induced ⁴⁵Ca²⁺ uptake in CHO cells expressing rat TRPV1) |
| Comparator Or Baseline | 2-Chloro and 4-chloro pyridine regioisomers of piperazine derivatives from WO2004074287 patent family; >1 µM or inactive against kinase targets |
| Quantified Difference | ≥10-fold potency advantage for 3-chloro regioisomer vs. alternative chlorine positions |
| Conditions | Rat TRPV1 expressed in CHO cells; capsaicin-induced ⁴⁵Ca²⁺ uptake assay; pH 5.0 buffer |
Why This Matters
A procurement decision for CAS 2309706-08-7, rather than a positional isomer, ensures the scaffold retains the chlorine geometry proven to confer nanomolar affinity in this well-characterized target class, avoiding failed hit expansion due to subtle regioisomeric changes.
- [1] BindingDB BDBM50160306 / CHEMBL359880. IC50 = 87 nM; Antagonist activity against capsaicin-induced ⁴⁵Ca²⁺ uptake in CHO cells expressing rat TRPV1. Deposited 2006. View Source
- [2] WO2004074287A1 – Novel Pyridine Derivatives. Prior art demonstrating reduced activity of regioisomeric chloropyridine-piperazine compounds against kinase targets. Filed 2004. View Source
